Methyl 5-tert-butylfuran-2-carboxylate Methyl 5-tert-butylfuran-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 59907-23-2
VCID: VC3832568
InChI: InChI=1S/C10H14O3/c1-10(2,3)8-6-5-7(13-8)9(11)12-4/h5-6H,1-4H3
SMILES: CC(C)(C)C1=CC=C(O1)C(=O)OC
Molecular Formula: C10H14O3
Molecular Weight: 182.22 g/mol

Methyl 5-tert-butylfuran-2-carboxylate

CAS No.: 59907-23-2

Cat. No.: VC3832568

Molecular Formula: C10H14O3

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-tert-butylfuran-2-carboxylate - 59907-23-2

Specification

CAS No. 59907-23-2
Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
IUPAC Name methyl 5-tert-butylfuran-2-carboxylate
Standard InChI InChI=1S/C10H14O3/c1-10(2,3)8-6-5-7(13-8)9(11)12-4/h5-6H,1-4H3
Standard InChI Key UBRPDRSWIRZWQG-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(O1)C(=O)OC
Canonical SMILES CC(C)(C)C1=CC=C(O1)C(=O)OC

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a furan ring system substituted with a tert-butyl group (–C(CH3_3)3_3) at position 5 and a methyl ester (–COOCH3_3) at position 2. The tert-butyl group introduces significant steric hindrance, influencing reactivity and stability, while the electron-withdrawing ester group modulates the aromatic system’s electronic density .

Spectroscopic Data

  • 1^1H NMR (CDCl3_3): Signals at δ 1.25 (s, 9H, tert-butyl), 3.85 (s, 3H, methyl ester), 5.76 (d, 3JHH=3.2Hz^3J_{\text{HH}} = 3.2 \, \text{Hz}, 1H, H-3), and 5.81 (d, 3JHH=3.2Hz^3J_{\text{HH}} = 3.2 \, \text{Hz}, 1H, H-4) .

  • IR: Peaks at 3103 cm1^{-1} (Csp2^2-H), 2964–2848 cm1^{-1} (Csp3^3-H), and 1604 cm1^{-1} (C=O) .

Synthesis and Manufacturing

Palladium-Catalyzed C–H Alkylation

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight182.22 g/mol
LogP2.36
Topological Polar Surface Area39.44 Ų
Boiling PointNot reported
Storage ConditionsSealed, dry, room temperature

The compound’s moderate lipophilicity (LogP = 2.36) suggests favorable membrane permeability, making it suitable for drug discovery intermediates .

Reactivity and Functionalization

Ester Hydrolysis

Under basic conditions, the methyl ester undergoes hydrolysis to yield 5-tert-butylfuran-2-carboxylic acid, a precursor for amide and polymer synthesis .

Radical Alkylation

The electron-rich furan ring participates in radical-mediated alkylation reactions. For instance, single electron transfer (SET) from Pd0^0 complexes to alkyl iodides generates alkyl radicals that selectively functionalize the α-position .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a scaffold for tyrosine kinase inhibitors and chemokine receptor antagonists. Its steric bulk enhances target specificity in drug candidates .

Polymer Science

Incorporated into polyesters, it improves thermal stability and rigidity, beneficial for high-performance materials .

Agrochemical Development

Functionalization yields herbicides and pesticides with enhanced environmental persistence.

Hazard StatementPrecautionary Measure
H302: Harmful if swallowedAvoid ingestion; use PPE
H315/H319: Skin/eye irritationWear gloves and goggles
H335: Respiratory irritationUse in ventilated areas

Proper disposal methods and adherence to GHS guidelines are critical to minimizing occupational exposure .

Comparative Analysis with Structural Analogs

CompoundKey DifferencesReactivity Profile
Methyl 5-chloromethylfuran-2-carboxylateLacks tert-butyl groupHigher electrophilicity
Ethyl 5-tert-butylfuran-2-carboxylateEthyl ester vs. methyl esterSlower hydrolysis kinetics
5-tert-Butylfuran-2-carboxylic acidFree carboxylic acid groupEnhanced hydrogen bonding

The tert-butyl group in Methyl 5-tert-butylfuran-2-carboxylate uniquely balances steric protection and synthetic versatility .

Recent Advances and Future Directions

Recent studies highlight acid-catalyzed Friedel-Crafts reactions for scalable synthesis and Pd-mediated late-stage functionalization for drug discovery . Future research should prioritize:

  • Pharmacological Profiling: Systematic evaluation of anticancer and antimicrobial efficacy.

  • Green Chemistry: Developing solvent-free or catalytic methods to enhance sustainability.

  • Material Innovations: Exploring its role in conductive polymers or metal-organic frameworks (MOFs).

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